molecular formula C25H30N2OS B2676929 N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681279-50-5

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2676929
CAS No.: 681279-50-5
M. Wt: 406.59
InChI Key: BGCJNZNXKAKWTC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a cyclohexyl group, a 2,5-dimethylbenzyl group, and an indole moiety, which are linked through a thioacetamide functional group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring.

  • Introduction of the 2,5-Dimethylbenzyl Group: : The next step involves the alkylation of the indole derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the 1-(2,5-dimethylbenzyl)-1H-indole.

  • Thioacetamide Formation: : The final step involves the reaction of the 1-(2,5-dimethylbenzyl)-1H-indole with cyclohexyl isothiocyanate in the presence of a base like triethylamine to form the desired thioacetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Nitro, halo, or sulfonyl derivatives of the indole ring.

Scientific Research Applications

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide has been explored for various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: : Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetamide group may also play a role in the compound’s biological effects by interacting with thiol-containing enzymes or proteins, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Similar structure but lacks the 2,5-dimethyl substitution on the benzyl group.

    N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide: Similar structure with a single methyl substitution on the benzyl group.

    N-cyclohexyl-2-((1-(3,4-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide: Similar structure with different positions of the methyl groups on the benzyl ring.

Uniqueness

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the specific positioning of the 2,5-dimethyl groups on the benzyl ring, which may influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern can affect the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

N-cyclohexyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2OS/c1-18-12-13-19(2)20(14-18)15-27-16-24(22-10-6-7-11-23(22)27)29-17-25(28)26-21-8-4-3-5-9-21/h6-7,10-14,16,21H,3-5,8-9,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCJNZNXKAKWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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